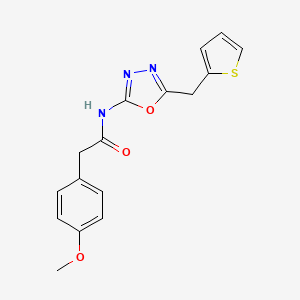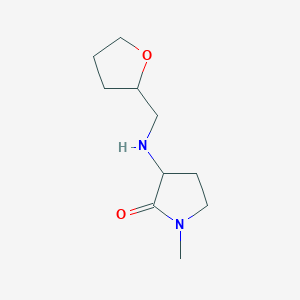
1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one” often involves the use of pyrrolidine, a five-membered ring with nitrogen as one of the atoms . The synthesis can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyrrolidine ring, which is a five-membered ring with nitrogen . The structure also includes a tetrahydrofuran-2-yl group and a methylamino group.Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one serves as a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. For instance, it is involved in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial intermediate for premafloxacin, an antibiotic targeting veterinary pathogens. This process highlights a practical, efficient, and stereoselective approach, utilizing asymmetric Michael addition and stereoselective alkylation as key steps (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Heterocycle Formation
The compound is instrumental in the formation of tetrahydrofurans and pyrrolidines, two significant heterocycles in bioactive molecules. A palladium-catalyzed oxy- and aminoalkynylation using aliphatic bromoalkynes has been developed to proceed with high diastereoselectivity and functional group tolerance. This method offers a one-pot strategy to access alkyl-substituted tetrahydrofurans and pyrrolidines, providing insights into the reaction mechanism and expanding the toolkit for synthesizing complex organic structures (Nicolai, Sedigh-Zadeh, & Waser, 2013).
Catalytic Hydrogenation and Mechanistic Insights
The compound also plays a role in the catalytic hydrogenation of dihydro-oxazines, leading to the production of tetrahydro-2-furanamines. This reaction offers a dynamic mix of products that can be transformed into 1,4-amino alcohols or dihydrofurans under varying conditions. The detailed mechanistic scheme proposed for the hydrogenation reaction sheds light on the complex interactions and transformations occurring within this chemical process, contributing to the broader understanding of catalytic hydrogenation in organic chemistry (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are known to interact with target proteins in a way that depends on the spatial orientation of substituents and the different stereoisomers .
Biochemical Pathways
Compounds with a pyrrolidine scaffold are known to interact with various biological targets and pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine scaffold are known to have various biological effects depending on their specific structure and target .
Action Environment
The stability and efficacy of compounds with a pyrrolidine scaffold can be influenced by various factors, including ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
1-methyl-3-(oxolan-2-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h8-9,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHSGEFOPQKPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
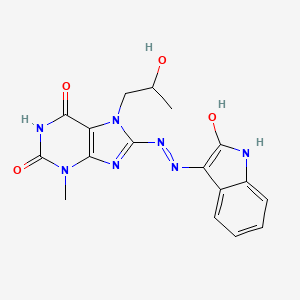
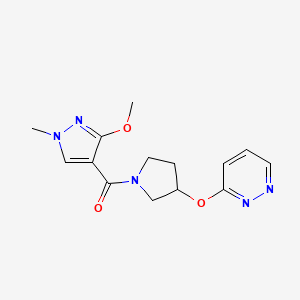
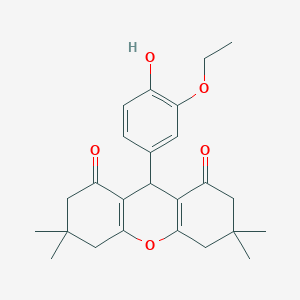
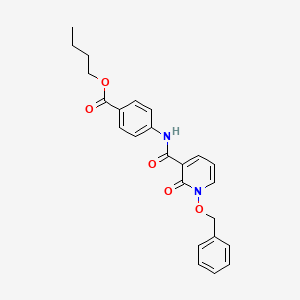
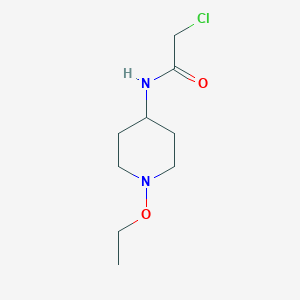


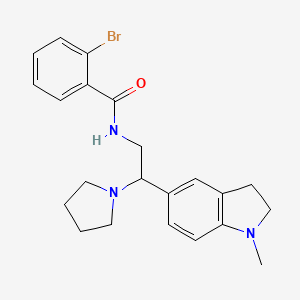

![[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2954671.png)


